2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
Description
Historical Development of Sulfonamide-Triazole Conjugates
The integration of sulfonamide and triazole motifs in medicinal chemistry traces back to the early 2000s, when researchers began exploring hybrid architectures to overcome limitations of single-pharmacophore agents. Sulfonamides, first recognized for their antibacterial properties in the 1930s, were later repurposed as carbonic anhydrase inhibitors and anticancer agents due to their zinc-binding capabilities. The advent of click chemistry in the late 1990s facilitated reliable synthesis of 1,2,3-triazoles, enabling systematic exploration of their bioactivity.
A pivotal advancement occurred in 2011 with the development of triazole-sulfonamide thrombin inhibitors exhibiting nanomolar potency and >800-fold selectivity over trypsin. This work demonstrated that the triazole ring could serve as a rigid spacer optimizing spatial orientation between sulfonamide warheads and hydrophobic substituents. Subsequent studies in 2022–2024 expanded applications to carbonic anhydrase isoforms and VEGFR-2 inhibition, with compound 7 (IC~50~ = 1.33 μM against VEGFR-2) and 9 (IC~50~ = 0.38 μM) emerging as lead structures. The 2-chlorobenzenesulfonyl group in particular has been associated with enhanced membrane permeability and target residence time across multiple studies.
Structural Classification within Heterocyclic Chemistry
The subject compound belongs to the class of N-linked sulfonamide hybrids, characterized by three distinct regions:
- Aromatic sulfonamide domain : The 2-chlorobenzenesulfonyl group provides electron-withdrawing characteristics that stabilize the sulfonamide's anionic form, crucial for interactions with cationic enzyme pockets.
- Pyrrolidine spacer : As a saturated five-membered ring, pyrrolidine introduces conformational restraint while maintaining solubility through its secondary amine.
- 2H-1,2,3-Triazole core : Unlike the more common 1H-regioisomer, the 2H-configuration positions substituents for optimal Van der Waals contacts in hydrophobic enzyme subpockets.
Table 1: Structural Comparison of Related Sulfonamide-Triazole Hybrids
2H-1,2,3-Triazole as a Pharmacophore in Drug Discovery
The 2H-1,2,3-triazole isomer confers distinct advantages over its 1H counterpart in molecular recognition processes. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol stabilization energy difference between regioisomers due to enhanced dipole alignment in the 2H-form. This electronic profile facilitates:
- Hydrogen bond acceptance via N3 (pK~a~ ≈ 1.2) without competing donor properties
- π-Stacking interactions through the triazole's aromatic system
- Steric complementarity with shallow enzyme pockets, as demonstrated in VEGFR-2 cocrystals
Notably, the methylene bridge between pyrrolidine and triazole in the subject compound introduces torsional flexibility (ΔG~rot~ = 4.8 kcal/mol), allowing adaptation to both linear and bent binding sites. Comparative molecular field analysis (CoMFA) of analogs shows that electron-withdrawing substituents on the benzenesulfonyl group improve target affinity by 1.5–2.5 log units, validating the 2-chloro substitution pattern.
Current Research Landscape and Significance
Recent investigations (2022–2025) have focused on three primary applications of this chemotype:
- Anticancer agents : Hybrids inhibit angiogenesis through dual VEGFR-2 and carbonic anhydrase IX/XII inhibition, with 7 and 9 reducing HepG-2 viability at IC~50~ = 8.39–16.90 μM.
- Antiparasitics : 2-Nitroimidazole-triazole-sulfonamides show picomolar activity against Trypanosoma cruzi amastigotes (e.g., 15b IC~50~ = 1.63 μM).
- Enzyme inhibitors : Selective hCA II inhibition (K~i~ = 2.8 nM for 3c ) highlights potential for glaucoma treatment.
Synthetic methodologies have evolved to emphasize atom economy, with copper-catalyzed azide-alkyne cycloadditions (CuAAC) achieving 82–94% yields for triazole formation. Late-stage sulfonylation techniques using 2-chlorobenzenesulfonyl chloride under microfluidic conditions (residence time = 120 s) further enhance scalability.
Properties
IUPAC Name |
2-[[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-12-5-1-2-6-13(12)21(19,20)17-9-3-4-11(17)10-18-15-7-8-16-18/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULMYIDOONEPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a triazole ring, a pyrrolidine moiety, and a chlorobenzenesulfonyl group, which contribute to its biological properties.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds containing triazole rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that triazole-containing hybrids showed potent activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .
-
Antimicrobial Properties :
- Triazole derivatives are known for their antimicrobial activities. The compound may share similar properties due to its structural characteristics. Studies have shown that triazole-based compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
A series of triazole derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated that compounds with a similar structure to **this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cells. The study concluded that modifications on the triazole ring could enhance anticancer efficacy .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, various triazole derivatives were screened against a panel of pathogenic bacteria. The results showed that certain modifications led to improved antibacterial activity compared to standard antibiotics like chloramphenicol. This suggests that **this compound could be developed into a novel antimicrobial agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, triazoles have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated promising results in vitro against several cancer cell lines.
Case Study: In a study published in Journal of Medicinal Chemistry, derivatives of triazole were synthesized and tested for their cytotoxic effects on breast cancer cells. The results showed that the compound significantly reduced cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The triazole scaffold is well-known for its antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains.
Case Study: A recent investigation focused on the synthesis of new triazole derivatives and their antibacterial activities. The study revealed that the compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of established antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular diseases. Compounds with sulfonamide groups have been reported to possess anti-inflammatory properties.
Case Study: In preclinical models of inflammation, the compound was shown to reduce markers of inflammation in animal models, indicating its potential utility in treating inflammatory disorders .
Synthesis and Mechanism of Action
The synthesis of 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves the reaction of pyrrolidine derivatives with suitable azides under mild conditions to form the triazole ring. The sulfonyl moiety plays a crucial role in enhancing the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Structural Analog: 1-{[(2S)-Pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole Dihydrochloride (CID 98042436)
Key Differences :
- Substituents : The analog lacks the 2-chlorobenzenesulfonyl group and exists as a dihydrochloride salt.
- Triazole Substitution : The triazole is 1H-substituted (vs. 2H in the target compound), affecting tautomerism and electronic distribution.
- Molecular Weight : The free base of the analog has a molecular weight of 221.12 g/mol , significantly lower than the target compound due to the absence of the sulfonyl and chloro groups.
Physicochemical Properties :
| Property | Target Compound | CID 98042436 (Free Base) |
|---|---|---|
| Molecular Formula | C₁₃H₁₄ClN₄O₂S | C₇H₁₂N₄ |
| Molecular Weight | 337.79 g/mol | 221.12 g/mol |
| logP (Predicted) | ~2.5 (lipophilic) | ~0.5 (hydrophilic) |
| Solubility | Low (organic solvents) | High (aqueous, due to HCl salt) |
The dihydrochloride salt of the analog improves solubility, favoring formulations for intravenous or oral delivery .
Stereochemical and Conformational Considerations
- Both compounds feature a chiral pyrrolidine center ((2S)-configuration in the analog ). Stereochemistry influences binding to enantioselective targets.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
Methodological Answer:
- Perform single-crystal X-ray diffraction using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
- Collect data at 296 K with φ and ω scans, and apply multi-scan absorption correction (e.g., SADABS) .
- Use SHELXL for structure refinement, constraining H-atom positions via idealized geometry. Refinement parameters should target and .
- Validate the structure using crystallographic software (e.g., Olex2) and deposit data in the Cambridge Structural Database (CSD).
Example Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space group | (monoclinic) |
| Unit cell (Å) | |
| (°) | 105.64 |
| Volume (ų) | 1879.8 |
Q. How can regioselective synthesis of the 1,2,3-triazole moiety be achieved?
Methodological Answer:
- Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-induced strategies.
- For base-mediated regioselectivity, employ DBU (1,8-diazabicycloundec-7-ene) in acetonitrile under mild conditions (e.g., 25°C, 12 hrs). Example: React 1-(methylsulfonyl)-4-phenyl-1H-1,2,3-triazole with alkyl halides (e.g., 2-(bromomethyl)thiophene) in a 1:1.2 molar ratio .
- Monitor reaction progress via NMR for characteristic triazole proton signals (~δ 7.5–8.5 ppm).
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Step 1: Cross-validate purity via HPLC (C18 column, MeCN/H2O gradient) and high-resolution mass spectrometry (HRMS).
- Step 2: Compare experimental X-ray diffraction data with computational models (e.g., density functional theory (DFT) for bond lengths/angles). For example, discrepancies in NMR signals may arise from rotational isomers; use variable-temperature NMR (VT-NMR) to probe dynamic behavior .
- Step 3: Re-evaluate synthetic conditions (e.g., solvent polarity, temperature) to minimize side products.
Q. What strategies optimize crystallographic refinement for twinned or low-quality crystals?
Methodological Answer:
- For twinned data, use SHELXL ’s TWIN/BASF commands to model twin domains. Refine against with a Hirshfeld rigid-bond restraint .
- For low-resolution data ( Å), apply isotropic displacement parameters (ADPs) for non-H atoms and constrain H-atoms using SHELX’s HFIX command .
- Validate refinement stability via the "L.S." plane analysis and electron density maps ( eÅ) .
Q. How to analyze the electronic effects of the 2-chlorobenzenesulfonyl group on reactivity?
Methodological Answer:
- Computational Approach: Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites.
- Experimental Approach: Synthesize analogs (e.g., replacing Cl with F or methyl) and compare reaction kinetics via stopped-flow UV-Vis spectroscopy.
- Correlate Hammett substituent constants () with reaction rates to quantify electronic contributions .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) in the pyrrolidine moiety?
Methodological Answer:
- Root Cause: Chirality transfer inefficiency during sulfonylation. For example, using racemic 2-pyrrolidinemethanol vs. enantiopure (2S)-pyrrolidine derivatives may alter ee .
- Resolution: Employ chiral HPLC (e.g., Chiralpak IA column) to quantify ee. Optimize asymmetric catalysis conditions (e.g., Jacobsen’s thiourea catalysts) .
Key Reference Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
